Sancycline
Description
Contextualizing Sancycline (B610677) within the Tetracycline (B611298) Class of Chemical Compounds
Tetracyclines are a family of broad-spectrum antibiotic compounds characterized by a core structure of four linearly fused rings, forming a hydronaphthacene nucleus nih.govcreative-diagnostics.comwikipedia.org. The variations in substituents at specific positions on this core structure, particularly at C5, C6, C7, and C9, differentiate the various tetracycline analogs nih.govcreative-diagnostics.com. This compound belongs to this class, sharing the fundamental tetracyclic framework nih.govsigmaaldrich.com. The tetracycline class includes naturally occurring compounds isolated from Streptomyces bacteria and numerous semisynthetic derivatives wikipedia.orgnih.gov.
The Semisynthetic Nature of this compound: Origin and Relationship to Precursor Compounds
This compound is a semisynthetic tetracycline sigmaaldrich.commedchemexpress.comtargetmol.com. It is derived from naturally occurring tetracyclines through chemical modification. Specifically, demeclocycline (B601452) (also known as 6-demethyl-7-chlortetracycline), a natural product isolated from Streptomyces aureofaciens, serves as a precursor for this compound nih.govresearchgate.netresearchgate.net. This compound is obtained from demeclocycline through a reduction process, which results in a simplified chemical structure compared to its precursor, while retaining biological activity nih.govresearchgate.net. This semisynthetic route highlights the role of chemical modification of natural products in generating new tetracycline analogs with altered properties nih.gov.
Fundamental Research Significance of this compound in Chemical Biology and Antimicrobial Discovery
This compound holds fundamental research significance in chemical biology and antimicrobial discovery due to its structural characteristics and biological activity. Like other tetracyclines, this compound functions by inhibiting bacterial protein synthesis ontosight.aiwikipedia.orgsigmaaldrich.com. It achieves this by reversibly binding to the 30S ribosomal subunit, thereby blocking the access of aminoacyl-tRNA to the ribosomal A site, which is essential for peptide chain elongation ontosight.aisigmaaldrich.comtargetmol.com.
Research involving this compound contributes to understanding the essential structural features required for tetracycline activity nih.govresearchgate.net. Its simplified structure, compared to some other tetracyclines, makes it a valuable template for studying structure-activity relationships within the class nih.govresearchgate.net. Studies have shown that this compound retains activity against certain bacterial strains, including some that may exhibit resistance to earlier generation tetracyclines ontosight.ai. Furthermore, this compound has been investigated for potential applications beyond antibacterial effects, including research in areas such as oncology, where its ability to modulate cellular processes is explored ontosight.aichemimpex.com. Its interaction with biological targets, such as the ribosome and potentially matrix metalloproteinases, is a key area of chemical biology research wikipedia.orgmedchemexpress.com.
Overview of Research Trajectories for this compound and Its Derivatives
Research trajectories for this compound and its derivatives have focused on several key areas. A primary trajectory involves the exploration of this compound as a potential antibiotic, particularly in the context of combating antibiotic resistance ontosight.aichemimpex.com. Studies have investigated its efficacy against various bacterial strains, including resistant ones ontosight.ai.
Another significant research direction involves the chemical modification of the this compound structure to create novel derivatives with potentially improved properties, such as enhanced activity, broader spectrum, or altered pharmacokinetic profiles chemimpex.comresearchgate.net. The key positions for structural design optimization on the tetracycline core, including C7 and C9, are relevant to the development of this compound derivatives researchgate.netharvard.edu. For instance, minocycline (B592863), a more potent tetracycline, is synthesized from this compound through the introduction of a C7-amino group nih.govnih.govresearchgate.net.
Beyond antimicrobial applications, research has also explored the non-antibiotic properties of this compound and its derivatives ontosight.ainih.gov. This includes investigations into potential uses in areas like cancer research and inflammatory diseases, leveraging the compound's ability to interact with various cellular targets and modulate biological processes ontosight.aichemimpex.comnih.gov. The development of new synthetic routes has also facilitated the creation and study of diverse this compound analogs harvard.edu.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N2O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29) |
InChI Key |
MTCQOMXDZUULRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
Historical Context and Early Research Trajectories of Sancycline
Discovery and Initial Synthesis of Sancycline (B610677) (6-Demethyl-6-deoxytetracycline)
This compound, known chemically as 6-Demethyl-6-deoxytetracycline, emerged from research building upon the structures of the first-generation tetracyclines. It was discovered as a derivative of demeclocycline (B601452) (6-demethyl-7-chlortetracycline), a fermentation product of a mutant strain of Streptomyces aureofaciens researchgate.netmdpi.com. Demeclocycline itself was found to have a simplified structure compared to chlortetracycline, lacking the methyl group at C6 researchgate.net.
The initial synthesis of this compound involved the reduction of demeclocycline nih.govresearchgate.net. This chemical transformation removed the chlorine atom at the C7 position and the hydroxyl group at the C6 position (which was absent in demeclocycline due to the demethylation) medchemexpress.com. This semi-synthetic route yielded this compound, a tetracycline (B611298) analog with a simplified structure yet retaining biological activity nih.govresearchgate.net. The total synthesis of (±)-sancycline was reported by Woodward and collaborators in 1962, employing a linear construction approach from the D-ring to the A-ring nih.govresearchgate.net. This synthesis was notable but complex, involving numerous steps researchgate.net.
Early Structural Elucidation Efforts and Foundational Studies
The structural elucidation of the early tetracyclines, including the parent compound tetracycline, was a significant scientific achievement in the 1950s ethz.ch. These efforts laid the groundwork for understanding the core tetracyclic nucleus and the positions of key functional groups wikipedia.orgnih.gov. This compound, with its modifications at the C6 position, provided a crucial analog for further structural studies.
Early studies on this compound focused on confirming its chemical structure and understanding how the absence of the C6 methyl and hydroxyl groups affected its properties compared to tetracycline and other analogs caymanchem.com. These foundational studies were essential for correlating specific structural features with biological activity within the tetracycline class. The simplified structure of this compound made it a valuable compound for these early structure-activity relationship investigations.
This compound's Role as a Prototypical Research Compound in Tetracycline Chemistry
This compound played a significant role as a prototypical compound in the advancement of tetracycline chemistry, particularly in the development of semi-synthetic derivatives nih.govharvard.edu. Its enhanced chemical stability compared to the acid- and base-sensitive natural tetracyclines, due to the absence of the C6 hydroxyl group, made it a more amenable substrate for further chemical modifications nih.gov.
This stability allowed researchers to explore structural alterations that were previously difficult or impossible nih.gov. For instance, this compound served as a key precursor for the synthesis of minocycline (B592863), a second-generation tetracycline with a broader spectrum of activity researchgate.netnih.gov. The synthesis of minocycline from this compound involved an electrophilic aromatic substitution at the C7 position nih.gov. The focus on modifying the C7 and C9 positions of the this compound core was particularly important in the development of third-generation tetracyclines like the glycylcyclines researchgate.netcreative-diagnostics.comresearchgate.net. This highlights this compound's importance as a base structure for generating novel and more potent tetracycline analogs harvard.edu.
Historical Paradigms in Antibiotic Research Pertaining to this compound's Development
The development of this compound is situated within the broader historical paradigms of antibiotic research, which shifted significantly in the mid-20th century. The initial focus was on the discovery of naturally occurring antimicrobial compounds from microorganisms, particularly soil bacteria nih.govnih.govethz.ch. This led to the golden age of antibiotic discovery, yielding compounds like penicillin, streptomycin, and the early tetracyclines nih.govama-assn.org.
Synthetic Methodologies and Chemical Transformations in Sancycline Research
Established Synthetic Pathways for Sancycline (B610677)
This compound can be obtained through the chemical modification of precursor tetracyclines, primarily via a semisynthetic approach.
This compound is commonly obtained by the reduction of demeclocycline (B601452) (6-demethyl-7-chlorotetracycline), a tetracycline (B611298) produced by biochemical mutants of Streptomyces species. nih.govulisboa.ptnih.govresearchgate.net This reduction process leads to a simplified chemical structure while retaining biological activity. nih.govulisboa.ptresearchgate.net Demeclocycline itself was discovered as a precursor from Streptomyces aureofaciens. nih.govresearchgate.net The reductive removal of the C6-hydroxyl group from natural products like tetracycline and oxytetracycline (B609801) was an early enabling advance in tetracycline semisynthesis, leading to more stable compounds like the 6-deoxytetracyclines, which include this compound, doxycycline (B596269), and minocycline (B592863). nih.govgoogle.com
While specific detailed reaction conditions for the large-scale synthesis of this compound from demeclocycline in a general research context are not extensively detailed in the provided search results, research into tetracycline synthesis provides insights into relevant methodologies. Early total synthesis efforts, such as that by Woodward and co-workers in 1962, achieved the synthesis of racemic this compound through a lengthy, stepwise process google.comgoogle.com. More recent research has focused on convergent synthetic routes to tetracycline analogs, including this compound variants, often employing Michael-Claisen cyclization reactions to form the C ring of the tetracycline core nih.govgoogle.comharvard.eduresearchgate.net. These methods can involve coupling AB-ring precursors with D-ring precursors under specific conditions, such as using bases like LDA (Lithium diisopropylamide) at low temperatures nih.gov.
Research into the synthesis of 7-aminominocycline from this compound provides an example of specific reaction conditions used in transforming this compound. One method involves using this compound as a raw material under strongly acidic conditions (e.g., trifluoromethanesulfonic acid) with tetrahydrofuran (B95107) as a solvent, reacting directly with azoformic acid dibenzyl ester at temperatures between -20°C and 5°C, preferably 0°C. google.com The ratio of trifluoromethanesulfonic acid volume to this compound mass can be 3-20:1, preferably 15:1, and the molar ratio of azoformic acid dibenzyl ester to this compound is typically 1.0-3.0:1, preferably 1.2:1. google.com This reaction yields a C-7 azo intermediate, which is then typically reduced to obtain the 7-aminominocycline. google.com
Semisynthesis from Precursor Tetracyclines
Structural Characteristics and Chemical Modifications Relevant to Research
This compound possesses a core tetracycline structure with specific features that differentiate it and make it a valuable scaffold for chemical modification.
The basic structure of tetracyclines consists of four linearly condensed six-membered rings (labeled A, B, C, and D) forming a hydronaphthacene nucleus. nih.govcreative-diagnostics.com this compound is characterized as 6-demethyl-6-deoxytetracycline. nih.govresearchgate.netnih.gov This means it lacks the methyl group at the C6 position and the hydroxyl group typically found at the C6 position in many naturally occurring tetracyclines like tetracycline and oxytetracycline. nih.govgoogle.com This absence of the C6-hydroxyl group contributes to the increased stability of this compound and other 6-deoxytetracyclines under acidic and basic conditions compared to their 6-hydroxylated counterparts. google.com Key common structural elements across tetracyclines, also present in this compound, include a dimethylamino group at the C4 position, an amide group at the C2 position, and a keto-enol system involving positions C11, C12, and 12a. researchgate.net X-ray crystallography studies have shown that in this compound hydrochloride crystals, the C2 amide group is oriented to form an intramolecular hydrogen bond with the oxygen atom at the C3 position, similar to other tetracycline hydrochlorides. researchgate.net
A comparison of key structural features of this compound and related tetracyclines is shown below:
| Compound | C5 Substituent | C6 Substituent | C7 Substituent | C9 Substituent |
| Tetracycline | -OH | -CH₃, -OH | -H | -H |
| Doxycycline | -H | -CH₃, -OH | -H | -H |
| Minocycline | -H | -H | -N(CH₃)₂ | -H |
| This compound | -H | -H | -H | -H |
Note: This table highlights key differences relevant to the discussion. The full structures contain numerous other functional groups.
This compound's simplified structure, particularly the absence of substituents at C6, makes the D-ring positions, such as C7 and C9, more accessible for chemical modifications. nih.govnih.gov Research efforts in developing new tetracycline analogs, including the third generation of tetracyclines, have significantly focused on modifying the C7 and C9 positions of the D ring in the this compound structure. nih.govcreative-diagnostics.comresearchgate.net These modifications have led to the discovery of novel classes of tetracyclines, such as the glycylcyclines, which bear a glycyl moiety, exemplified by tigecycline (B611373). nih.govcreative-diagnostics.com
Specific modifications at C7 and C9 explored in research include the introduction of a dimethylamino group at C7, as seen in minocycline, which is derived from this compound. nih.govresearchgate.net Alterations at C9, such as the addition of a tert-butylglycylamide group in tigecycline, have been crucial in developing compounds active against resistant bacterial strains. researchgate.net Other third-generation tetracyclines like eravacycline (B3026998) and sarecycline (B560412) also feature distinct modifications at C7 and C9, highlighting the importance of these positions for optimizing activity and spectrum. nih.gov For instance, eravacycline has a fluorine atom at C7 and a pyrrolidinyl-acetamide group at C9, while sarecycline has a bulky 7-[(methoxy-(methyl)-amino)-methyl]methyl group and no substituent at C9. nih.gov Palladium-catalyzed reactions, such as Heck and Suzuki couplings, have been applied to this compound and its derivatives to introduce diverse substituents at positions like C7 and C9, significantly expanding the structural diversity of tetracycline analogs accessible through semisynthesis. acs.org
Analysis of Key Structural Features Differentiating this compound
This compound as a Synthetic Intermediate for Advanced Tetracycline Analogs
This compound serves as a crucial synthetic intermediate in the development of more complex and advanced tetracycline analogs, particularly those with modifications on the D ring. nih.gov Its relatively simple structure, compared to other tetracyclines with C6 substituents, makes it a preferred starting material for introducing new functional groups at positions like C7, C8, C9, and C10. harvard.edu
The conversion of this compound to minocycline by introducing a dimethylamino group at C7 is a well-established example of its utility as an intermediate. nih.govresearchgate.net Furthermore, this compound has been used as a scaffold for introducing various substituents at C7 and C9 through semisynthetic approaches, leading to the discovery of compounds like the glycylcyclines. nih.govnih.gov Research employing total synthesis strategies also utilizes intermediates that can be considered this compound-like cores, allowing for broad structural variability in the D-ring portion of the molecule and enabling the synthesis of analogs that are difficult or impossible to obtain through traditional semisynthesis. nih.govgoogle.comharvard.eduresearchgate.net Examples of novel structures synthesized using this compound or this compound-like intermediates include 8-fluoro this compound and 6-phenyl this compound, as well as tetracyclines with heterocyclic D-rings. google.comharvard.edu This highlights this compound's foundational role in the chemical exploration and expansion of the tetracycline class to combat challenges like antibiotic resistance. google.comharvard.edu
Derivatization Strategies for Novel this compound-Based Compounds
Derivatization of the tetracycline scaffold, including this compound, is a key strategy for generating novel compounds with altered biological activity and physicochemical properties. nih.govacs.orgnih.govsci-hub.se The structural complexity of this compound offers several potential sites for modification. Research has indicated that altering the upper left-handed portion (hydrophobic domain) of a tetracycline can yield therapeutically active agents, while modifications to the polar hydrophobic domain may result in a loss of activity. google.com
However, traditional semi-synthesis methods have limitations in the diversity of tetracycline analogs that can be prepared and studied. google.com This has spurred the development of more versatile synthetic approaches. For instance, the functionalization of this compound at position 7 has been achieved through methods like iodination followed by palladium-catalyzed formylation. researchgate.net
The development of palladium coupling reactions has significantly impacted tetracycline derivatization, particularly at positions C7 and C9 on the D-ring. google.com These reactions allow for the introduction of various functional groups, including alkyl, aryl, heterocycle, and carbonyl moieties, at these specific sites. google.com
One example of a derivatization strategy involves the synthesis of 9-aminothis compound, which can be achieved by blocking position 7 through bromination, followed by nitration. ethz.ch Further transformations can then be performed on the 9-amino group.
Functionalization Approaches and Their Impact on Research Synthesis
Functionalization approaches aim to selectively introduce or modify functional groups on the this compound scaffold to tune its properties. The regioselective functionalization of the D-ring has been a particular challenge and focus in developing practical synthetic methodologies. google.com Achieving selective functionalization is crucial for creating chemical diversity and discovering novel compounds of pharmaceutical interest. google.com
Palladium-catalyzed coupling processes have proven valuable for functionalizing the C7 and C9 positions of this compound derivatives. google.com For example, a C7 bromo group can undergo reduction or various palladium-catalyzed coupling reactions to introduce different functional groups at C7, while the C9 position can be selectively coupled using appropriate regioselective catalysts. google.com This allows for the synthesis of a wide range of C7 functionalized, C9 aminomethyl this compound derivatives. google.com
Research findings highlight the impact of functionalization on the properties of tetracycline analogs. For instance, studies on pentacyclic analogs, which are based on a scaffold with an additional benzene (B151609) ring fused to the D-ring of tetracyclines, have shown that this added ring presents additional derivatization sites that are believed to have minimal impact on ribosomal binding. acs.org Exploring substitutions at these sites has the potential to yield potent analogs capable of overcoming tetracycline resistance and possessing improved pharmacological properties. acs.org
Detailed research findings often involve multi-step synthetic sequences to achieve specific functionalizations. While specific detailed procedures and yields for this compound functionalization are spread across various studies on tetracycline chemistry, the general approaches often involve key reactions such as halogenation, metal-catalyzed coupling reactions, and functional group interconversions. The efficiency of these approaches is measured by the yield and purity of the desired functionalized products. High yields, ideally at least 90%, are a goal in developing practical synthetic methods for substituted tetracycline compounds. google.com
The ability to selectively functionalize this compound is critical for creating libraries of derivatives for biological screening and understanding the structure-activity relationships of this class of compounds. google.comsci-hub.se This research synthesis directly contributes to the discovery and development of new potential therapeutic agents.
Molecular Mechanisms of Action and Biological Interactions of Sancycline
Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
Sancycline (B610677) exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis ontosight.aitoku-e.combiorbyt.com. This interaction is crucial for disrupting the growth and survival of susceptible bacteria ontosight.ai.
Interaction with the 30S Ribosomal Subunit
Like other tetracyclines, this compound acts by reversibly binding to the 30S ribosomal subunit of bacteria ontosight.aitoku-e.combiorbyt.commedchemexpress.commedchemexpress.com. The 30S subunit is a key component of the bacterial ribosome, composed of 16S ribosomal RNA (rRNA) and 21 proteins nih.gov. The binding of tetracyclines, including this compound, to the 30S subunit is a well-established mechanism nih.govbiorxiv.orgnih.govresearchgate.netnih.gov. This interaction occurs at specific sites on the 16S rRNA within the 30S subunit, particularly interacting with nucleotides in helix 34 nih.gov. Early research initially suggested that tetracyclines primarily bound to ribosomal proteins, but later studies emphasized the critical role of 16S rRNA binding in the inhibition of tRNA binding to the A-site nih.gov.
Molecular Basis of Aminoacyl-tRNA A-Site Blockade
The primary consequence of this compound binding to the 30S ribosomal subunit is the inhibition of protein translation by blocking the entry of aminoacyl-tRNA into the ribosomal A-site ontosight.aitoku-e.combiorbyt.commedchemexpress.commedchemexpress.com. The A-site (acceptor site) is where incoming aminoacyl-tRNAs bind during the elongation phase of protein synthesis, delivering the next amino acid to be added to the growing polypeptide chain nih.gov. By occupying or otherwise interfering with the A-site, this compound prevents the proper docking of aminoacyl-tRNA to the mRNA-ribosome complex ontosight.ainih.govnih.gov. This steric interference arrests the process of peptide chain elongation, effectively halting bacterial protein synthesis and leading to the cessation of bacterial growth ontosight.ainih.gov.
Cellular Responses and Intracellular Dynamics
Research on this compound extends beyond its primary antibacterial mechanism to explore its broader effects on cellular processes and its interactions within both bacterial and potentially host cells.
Research on this compound's Effects on Cellular Processes Beyond Protein Synthesis
While the primary mode of action is the inhibition of protein synthesis, research has explored other potential effects of tetracycline (B611298) derivatives, which may be relevant to this compound. For instance, some tetracyclines have been shown to exert actions beyond their antimicrobial activity, including anti-inflammatory, immunomodulatory, and neuroprotective effects, potentially involving the inhibition of enzyme activities, antioxidant properties, and modulation of cellular signaling pathways ulisboa.pt. Although these findings are primarily associated with minocycline (B592863), a derivative of this compound, they suggest potential avenues for research into this compound's effects on cellular processes beyond its direct impact on bacterial ribosomes ulisboa.pt. Studies on other compounds, including a quinazolone pyridinium (B92312) with structural similarities to this compound derivatives, have indicated potential mechanisms like membrane damage, embedding in intracellular DNA, and induction of metabolic dysfunction in bacteria researchgate.net.
Research on this compound's Activity Against Bacterial Resistance Mechanisms
Bacterial resistance to tetracyclines is a significant challenge, and research on this compound includes investigating its activity against common resistance mechanisms. Tetracycline resistance is often mediated by acquired genetic elements carrying resistance genes or mutations within the ribosomal binding site nih.gov. The main mechanisms of resistance include efflux pumps that actively transport the antibiotic out of the cell and ribosomal protection proteins that prevent tetracycline from binding to the ribosome nih.govresearchgate.net.
Studies have indicated that newer generation tetracyclines, including those derived from this compound like tigecycline (B611373), can retain activity against bacteria resistant to earlier generations of tetracyclines, suggesting they may overcome some of these resistance mechanisms ontosight.airesearchgate.net. Research on this compound itself is noted to be applied in research settings to study bacterial resistance mechanisms and as a reference in the development of new antibiotics . This suggests ongoing investigation into how this compound interacts with or evades the common resistance pathways observed in bacteria. Mutations in ribosomal RNA, particularly in the 16S rRNA, have been linked to tetracycline resistance by altering the drug binding sites on the 30S subunit nih.govnih.gov. Research in this area helps to understand the molecular basis of resistance and potentially inform modifications to compounds like this compound to improve activity against resistant strains.
Investigating this compound's Activity Against Ribosomal Protection Proteins
Ribosomal protection proteins (RPPs), such as TetM and TetO, are a significant mechanism of acquired bacterial resistance to tetracycline-class antibiotics. fishersci.commdpi.comgardp.orguni-muenchen.denih.govjidc.org These proteins are GTPases that exhibit sequence similarity to ribosomal elongation factors. nih.gov RPPs confer resistance by interacting with the bacterial ribosome and dislodging the bound tetracycline molecule from its binding site within the decoding center of the 30S subunit. fishersci.commdpi.comgardp.orguni-muenchen.denih.govjidc.org This displacement allows the ribosome to resume protein synthesis in the presence of the antibiotic. fishersci.comnih.govuni-muenchen.denih.gov
While specific detailed research findings on this compound's direct activity against various RPPs are not extensively documented in the provided search results, the development of newer tetracyclines from the this compound core provides insight. Modifications, particularly at the C9 position of the this compound structure, have been shown to enhance the affinity of later-generation tetracyclines, such as tigecycline, for the ribosomal target. researchgate.net This increased binding affinity is reported to be five times higher than that of tetracycline or minocycline and contributes to overcoming ribosomal protection. researchgate.net The bulky nature of the substituent at the C9 position in tigecycline is thought to provide steric hindrance that impedes the ability of RPPs to displace the antibiotic from the ribosome. researchgate.net Given that this compound represents a minimal structure of the tetracycline class, it is likely more susceptible to displacement by RPPs compared to these modified derivatives. Studies on RPPs like TetM have elucidated the mechanism by which they interact with the ribosome and displace tetracyclines, involving conformational changes in ribosomal RNA helices. nih.gov
Studies on this compound's Efficacy Against Efflux Pump Overexpression
Bacterial efflux pumps are another prevalent mechanism of resistance to tetracycline-class antibiotics. fishersci.commcmaster.camdpi.comgardp.orguni-muenchen.de These transmembrane proteins actively transport antibiotic molecules out of the bacterial cell, thereby reducing the intracellular concentration of the drug below inhibitory levels. fishersci.commdpi.comuni-muenchen.de Efflux pumps contribute to both intrinsic and acquired resistance, with overexpression of efflux pump genes being a common mechanism leading to high-level resistance. Efflux pumps belonging to families such as the Major Facilitator Superfamily (MFS) and Resistance-Nodulation-Division (RND) are known to transport tetracyclines. fishersci.commdpi.comuni-muenchen.de
Preclinical and in Vitro Investigation of Sancycline S Biological Activity
Antimicrobial Spectrum and Potency in In Vitro Models
Sancycline (B610677) is recognized as a tetracycline (B611298) antibiotic, acting by inhibiting protein synthesis through binding to the 30S ribosomal subunit in bacteria. toku-e.com This mechanism prevents the attachment of aminoacyl-tRNA to the ribosome's A site, thereby halting bacterial growth and exhibiting a bacteriostatic effect.
Comparative Studies of this compound's Activity Against Diverse Bacterial Strains
In vitro studies have demonstrated this compound's activity against a range of Gram-positive and Gram-negative bacteria. Comparative studies have assessed its potency relative to other tetracyclines. For instance, this compound has shown higher activity than tetracycline against a broad spectrum of anaerobic bacteria. caymanchem.commedkoo.commedkoo.com One study reported average MIC90 values of 1 µg/ml for this compound compared to 32 µg/ml for tetracycline against 339 strains of anaerobic bacteria. caymanchem.commedkoo.commedkoo.com
Data from comparative in vitro studies highlight the differential potency of this compound against various bacterial groups:
| Bacterial Type | This compound Average MIC90 (µg/ml) | Tetracycline Average MIC90 (µg/ml) | Reference |
| Anaerobic Bacteria | 1 | 32 | caymanchem.commedkoo.com |
Research on this compound's Efficacy Against Specific Resistant Pathogens in Preclinical Models
A significant area of research involves evaluating this compound's effectiveness against bacterial strains that have developed resistance to other tetracycline-class antibiotics. Studies indicate that this compound remains active against tetracycline-resistant Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis strains. caymanchem.commedkoo.commedkoo.com Minimum Inhibitory Concentrations (MICs) for this compound against these resistant strains have been reported to range from 0.06 to 1 µg/ml. caymanchem.commedkoo.commedkoo.com The development of new tetracycline derivatives, including modifications based on the this compound structure, has aimed to overcome existing resistance mechanisms. researchgate.netresearchgate.netmdpi.com
Non-Antibiotic Biological Activities in Research Models
Beyond its antimicrobial function, this compound and other tetracyclines have been investigated for various non-antibiotic biological activities in research models. researchgate.netulisboa.ptnih.govnih.gov These properties often involve modulating host cellular responses.
Investigation of this compound's Anti-Inflammatory Effects in Cellular Systems
Tetracyclines, including derivatives related to this compound, have demonstrated anti-inflammatory effects in various research settings. researchgate.netulisboa.ptnih.govnih.gov These effects can involve the modulation of inflammatory markers and cellular responses. For example, this compound has been shown to decrease induced corneal injuries and inhibit Matrix metalloproteinase (MMP)-9 expression in in vitro models. medchemexpress.com MMPs are enzymes involved in the degradation of extracellular matrix, and their inhibition can play a role in reducing inflammation and tissue damage. nih.govdoi.org Research on related tetracyclines like doxycycline (B596269) and minocycline (B592863) also supports the class's anti-inflammatory potential through mechanisms such as inhibiting neutrophil and T-lymphocyte activation and migration, suppressing inflammatory cytokine release (e.g., IL-6, TNFα, IL-1β, IL8), and inhibiting MMP activity. nih.govresearchgate.net
Studies on this compound's Modulatory Effects on Cellular Proliferation and Apoptosis in Preclinical Settings
Some tetracyclines have been studied for their influence on cellular proliferation and apoptosis (programmed cell death) in preclinical models, particularly in the context of cancer research. ulisboa.ptnih.govnih.govresearchgate.net While direct studies specifically detailing this compound's effects on proliferation and apoptosis in a broad range of cellular systems are less prominent in the provided results, chemically modified tetracyclines (CMTs), including a derivative related to this compound (4-dedimethylamino this compound, also known as CMT-3), have been reported to strongly inhibit the proliferation of various cancer cells in vitro. doi.org Studies on other tetracyclines like doxycycline and minocycline have shown they can decrease cell viability, inhibit cell proliferation, and induce apoptosis in melanoma cells, suggesting a class effect that warrants further investigation for this compound. researchgate.net
Research into this compound's Influence on Specific Enzyme Activities
Tetracyclines are known to influence the activity of various enzymes. ulisboa.ptnih.gov A notable example is their ability to inhibit matrix metalloproteinases (MMPs), as mentioned in the context of anti-inflammatory effects. nih.govmedchemexpress.comdoi.org This inhibition of MMPs is a key non-antibiotic property of tetracyclines. nih.govdoi.org Research has also explored the interaction of this compound with ribosomal components, specifically its binding to the 30S ribosomal subunit, which is the basis of its antibacterial mechanism. toku-e.comnih.gov Studies using radioactive this compound derivatives have been employed to characterize the tetracycline binding site on the Escherichia coli ribosome. nih.gov Furthermore, tetracyclines can chelate metal ions, which may affect the activity of metalloenzymes that require metal cofactors for their function. nih.govnih.gov
Exploration of this compound's Impact on Cellular Differentiation and Melanogenesis in In Vitro Systems
In vitro studies have investigated the effects of this compound and its derivatives on cellular differentiation and melanogenesis. Melanogenesis, the process of melanin (B1238610) synthesis and distribution regulated by melanocytes, is crucial for skin coloration. researcher.lifenih.gov Chemically modified tetracyclines (CMTs), including 4-dedimethylamino this compound (CMT-3), have been studied for their potential effects on this process. researcher.lifenih.gov
A comparative study utilizing B16F10 mouse melanoma cells and primary human epidermal melanocytes (HEMn-DP) examined the effects of doxycycline, this compound, and CMT-3 on melanogenesis. researcher.lifenih.govresearchgate.net While doxycycline showed no significant effects on intracellular melanin or melanosome export, this compound was observed to be cytotoxic at high concentrations. researcher.lifenih.gov At lower, non-cytotoxic doses, this compound did not exhibit effects on melanogenesis in these models. researcher.lifenih.gov In contrast, CMT-3 demonstrated a notable suppression of dendricity parameters (dendrite number, dendrite length, and proportion of dendritic cells) in HEMn-DP cells. nih.gov This effect was linked, at least in part, to a significant reduction in intracellular tyrosinase activity. nih.gov Despite inhibiting tyrosinase activity, CMT-3 did not significantly affect intracellular melanin levels, suggesting a selective targeting of melanosome export. nih.gov These findings highlight a structure-activity relationship among these compounds regarding their effects on melanogenesis, indicating that the absence of the 4-dimethylamino moiety, as in CMT-3, may confer the selective ability to suppress melanosome export. researcher.lifenih.gov
Beyond melanogenesis, research involving dental pulp stem cells (DPSCs) has indicated that this compound can influence cellular differentiation. Studies have shown that this compound, at concentrations exceeding 50 μg/ml, negatively impacts the differentiation capability of DPSCs. frontiersin.org DPSCs are recognized as mesenchymal stem cells with the capacity for multidirectional differentiation, making them relevant in tissue engineering research. frontiersin.orgnih.govmdpi.compeerj.com
In Vitro and Ex Vivo Model Systems for this compound Research
In vitro and ex vivo model systems are fundamental to understanding the biological activities of this compound. These models allow for controlled environments to study the compound's mechanisms of action and effects on various cell types.
Utilization of Bacterial Cell Culture Models
This compound is primarily known for its antibacterial activity, which is mediated by its reversible binding to the 30S ribosomal subunit, thereby inhibiting protein translation and blocking the entry of aminoacyl-tRNA to the ribosome's A site. medchemexpress.comtoku-e.commedchemexpress.com This mechanism is similar to that of tetracycline. medchemexpress.comtoku-e.commedchemexpress.com
In vitro studies using bacterial cell cultures have demonstrated that this compound exhibits higher activity compared to tetracycline against a broad spectrum of anaerobic bacteria. medkoo.comcaymanchem.comcaymanchem.com Average MIC90 values for this compound and tetracycline against 339 strains of anaerobic bacteria were reported as 1 μg/ml and 32 μg/ml, respectively. medkoo.comcaymanchem.comcaymanchem.commedkoo.com this compound has also shown effectiveness against certain tetracycline-resistant strains, including Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1 μg/ml. medkoo.comcaymanchem.commedkoo.com
The following table summarizes representative in vitro activity data of this compound against various bacterial strains:
| Bacterial Species | Susceptibility | MIC Range (μg/ml) |
| Anaerobic bacteria | Highly Active | Average MIC90: 1 |
| E. coli (Tetracycline-resistant) | Effective | 0.06 - 1 |
| S. aureus (Tetracycline-resistant) | Effective | 0.06 - 1 |
| E. faecalis (Tetracycline-resistant) | Effective | 0.06 - 1 |
This compound hydrochloride is also noted to be effective against anaerobic bacteria. toku-e.com
Application of Eukaryotic Cell Lines in this compound Research (e.g., cancer cell lines, melanocytes, dental pulp stem cells)
Eukaryotic cell lines serve as valuable models for investigating the effects of this compound on mammalian cells, including potential applications beyond its antimicrobial properties.
Research has indicated that this compound can induce apoptosis in various cancer cell lines. Studies on chemically modified tetracycline derivatives, such as CMT-3 (4-dedimethylamino this compound), have explored their cytotoxic effects on cancer cells. For instance, CMT-3 induced cell death in K562 chronic myeloid leukemia cells in a concentration-dependent manner, exhibiting features of both apoptosis and necrosis. nih.gov The IC50 value for CMT-3 in K562 cells after 72 hours of treatment was reported as 10.8 μg/mL. nih.gov HeLa human cervical cancer cells have also been used in studies involving CMT-3, specifically in the context of nanostructured lipid carrier formulations. doi.org Additionally, MCF-7 human breast cancer cells and HeLa cells were utilized to evaluate the efficacy of metal complexes with tetracycline derivatives, including this compound. researchgate.net
Melanocyte cell lines, such as B16F10 mouse melanoma cells, and primary human melanocytes (HEMn-DP) have been employed to study the impact of this compound on melanogenesis, as detailed in Section 5.2.4. researcher.lifenih.govresearchgate.netorcid.orgnih.gov
Dental pulp stem cells (DPSCs) represent another eukaryotic cell model used in this compound research. These cells are multipotent and have potential applications in regenerative medicine. nih.govmdpi.compeerj.com Studies have shown that high concentrations of this compound (above 50 μg/ml) can negatively affect the differentiation potential of DPSCs. frontiersin.org This suggests a concentration-dependent effect of this compound on DPSC behavior in vitro.
Organoid and 3D Culture Models in this compound Research
Organoid and 3D culture models are increasingly recognized for their ability to better mimic the in vivo environment compared to traditional two-dimensional cell cultures, particularly in preclinical research for complex diseases like cancer and in the field of tissue engineering. mdpi.comnih.govmdpi.comcorning.comfrontiersin.org These models offer advantages such as replicating tissue architecture, cell-cell interactions, and physiological gradients. mdpi.comnih.govmdpi.comcorning.com
While organoids and 3D culture systems are valuable tools in modern biological research, including the study of cancer and stem cell differentiation, the available information does not specifically detail studies where this compound itself has been investigated within these particular model systems. Research on this compound's effects on dental pulp stem cells, which are relevant to tissue engineering approaches often utilizing 3D scaffolds, suggests potential future applications or relevance in these complex culture models. frontiersin.orgnih.govmdpi.compeerj.com However, specific data on this compound research conducted using organoid or 3D culture models is not present in the consulted literature.
Structure Activity Relationship Sar Studies and Analogue Development for Sancycline
Correlating Sancycline's Chemical Structure with Biological Activity
The biological activity of This compound (B610677) and other tetracyclines is intrinsically linked to their chemical structure, particularly their ability to interact with the bacterial ribosome.
Identification of Essential Pharmacophore Elements for Activity
Analysis of the SAR of tetracyclines indicates that the maintenance of specific structural and stereochemical features is crucial for their characteristic activity bris.ac.uk. The naphthacene (B114907) carboxamide ring system forms the common backbone of these compounds researchgate.net. The simplest structure retaining the necessary elements for antibacterial activity is this compound ulisboa.ptbris.ac.uk.
Key structural features essential for activity include the right configuration at the C-4 and C-5a positions bris.ac.uk. Equilibration involving C-4 can lead to relatively inactive forms bris.ac.uk. The C(11), C(12) diketone system of rings B and C has been advanced as a principal active center bris.ac.uk.
Impact of Functional Group Modifications on Ribosomal Binding Affinity
Tetracyclines, including this compound, exert their antibacterial effect by reversibly binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis medchemexpress.comontosight.ai. This binding prevents the entry of aminoacyl-tRNA into the ribosomal A site, blocking peptide chain elongation medchemexpress.comontosight.ai.
The interaction with the ribosome primarily involves the hydrophilic/polar edges of the naphthacene core, which face the 16S rRNA nih.gov. While the core structure is critical for ribosomal binding, modifications at certain positions can influence the binding affinity and spectrum of activity. Functional groups at positions 5, 6, and 7 can often be removed without drastically altering the antimicrobial properties bris.ac.uk. However, modifications at other positions, such as C7 and C9 on ring D, have been explored to develop new derivatives with altered properties researchgate.net.
Rational Design and Synthesis of this compound Analogs
The understanding of this compound's SAR has guided the rational design and synthesis of numerous tetracycline (B611298) analogs with modified properties.
Strategies for Modifying the Tetracycline Core and D-Ring
Synthetic strategies for modifying the tetracycline core and D-ring aim to improve efficacy, broaden the spectrum of activity, and address resistance mechanisms ontosight.ai. Early total synthesis routes, such as Woodward's approach to this compound, employed a "left-to-right" or D→A ring construction nih.govnih.gov.
Modern approaches utilize reactions like the Michael-Claisen cyclization to construct the C ring, offering a potentially general means to create analogs with variations in the D-ring portion nih.gov. Substrates with benzylic anion-stabilizing groups have been found to undergo particularly efficient cyclization reactions nih.gov. This allows for the synthesis of analogs with diverse substituents within or near the D ring nih.gov.
Modifications often focus on positions C7, C8, C9, and C10 of the tetracycline skeleton acs.org. For example, tigecycline (B611373), a modern tetracycline, contains extensions at C7 and C9 researchgate.net. Strategies can involve introducing new functional groups or altering existing ones to modulate properties like ribosomal binding or pharmacokinetic profiles ontosight.ai.
Targeted Synthesis of Analogs for Specific Biological Investigations
Analogs of this compound and other tetracyclines are synthesized to investigate specific biological activities beyond their traditional antibacterial role. This includes exploring their potential in areas like oncology and inflammatory diseases ontosight.ai.
Targeted synthesis allows for the creation of compounds with specific structural changes hypothesized to confer desired non-antibiotic properties. For instance, chemically modified tetracyclines (CMTs), which lack significant antibacterial activity, are synthesized to focus on their matrix metalloproteinase (MMP) inhibitory or anti-inflammatory effects nih.govbiomedres.us. CMT-3, a 4-dedimethylamino this compound, is an example of an analog synthesized to investigate its effects on processes like melanogenesis nih.gov.
Research findings on CMT-3 demonstrate a unique SAR for its effects on melanogenesis, where the removal of the 4-dimethylamino moiety appears to be crucial for selectively suppressing melanosome export nih.gov. This highlights how targeted modifications can lead to analogs with distinct biological profiles compared to the parent compound nih.gov.
SAR in the Context of this compound's Non-Antibiotic Properties
Beyond their well-established antibacterial action, tetracyclines, including this compound derivatives, exhibit a range of non-antibiotic properties. The SAR in this context is less extensively defined compared to antibacterial activity, but research is ongoing.
Non-antibiotic properties include the inhibition of matrix metalloproteinases (MMPs), anti-inflammatory effects, and potential activities in areas like oncology and neuroprotection ontosight.aibiomedres.usarxiv.org. These effects are often independent of their ribosomal binding and are thought to involve interactions with other cellular targets or pathways biomedres.usarxiv.org.
For example, CMT-3, a this compound analog, has shown the capacity to suppress melanosome export and reduce intracellular tyrosinase activity, demonstrating a SAR specifically related to melanogenesis that is distinct from antibacterial SAR nih.gov. The removal of the 4-dimethylamino group in CMT-3 is a key structural modification linked to this specific non-antibiotic effect nih.gov.
Structure-Activity Relationships for Anti-Inflammatory Effects
Tetracyclines, as a class, are known to possess non-antibiotic properties, including anti-inflammatory effects. While specific, detailed SAR studies focused solely on the anti-inflammatory effects of this compound itself are not extensively documented in the provided search results, research on related tetracycline derivatives offers insights into structural features that may contribute to these properties. For instance, sarecycline (B560412), a 7-substituted this compound derivative, is noted for its anti-inflammatory effect, particularly in the context of acne vulgaris. This suggests that modifications at the C7 position of the tetracycline core, present in this compound's structure, can influence anti-inflammatory activity. Generally, the non-antibiotic effects of tetracyclines, including anti-inflammatory actions, are linked to their ability to modulate various host cellular processes, such as the inhibition of matrix metalloproteinases (MMPs). SAR studies on chemically modified tetracyclines (CMTs), which are non-antimicrobial but retain these host-modulating activities, highlight that certain structural alterations can separate antimicrobial activity from anti-inflammatory and other non-antibiotic effects. While direct SAR data specifically detailing how modifications to this compound's core structure impact inflammatory pathways is limited in the provided context, the known anti-inflammatory potential of the tetracycline class and specific derivatives like sarecycline indicates that structural features of this compound are amenable to modifications that could enhance or confer anti-inflammatory properties, warranting further dedicated SAR investigations.
SAR Profiling for Modulatory Effects on Cellular Processes
Beyond its primary mechanism of inhibiting bacterial protein synthesis, this compound and its derivatives have been investigated for their effects on various mammalian cellular processes. SAR profiling in this area aims to correlate specific structural features with the modulation of these processes. A notable example involves the study of chemically modified tetracyclines (CMTs), including CMT-3, which is 4-dedimethylamino this compound. Research has explored the effects of CMT-3 and other CMT analogs on epidermal melanogenesis, a cellular process involving melanocytes.
Studies on CMT-3 revealed a unique SAR for its effects on melanogenesis. Specifically, the removal of the 4-dimethylamino moiety from the this compound structure, resulting in CMT-3, confers a selective capacity to suppress melanosome export from melanocytes. This structural modification differentiates its action from other CMTs and highlights the importance of the C4 position and its substituents in modulating this specific cellular process. Further SAR profiling of CMT analogs involved screening their effects on cellular melanin (B1238610) content, cell morphology (dendricity), tyrosinase activity, and the levels of key melanogenesis proteins such as tyrosinase (TYR) and microphthalmia transcription factor (MITF). These studies demonstrate how systematic structural variations within the this compound framework, as seen in its CMT derivatives, can lead to differential modulation of cellular functions like melanogenesis.
| Compound Name | Structural Modification from this compound | Effect on Melanin Content | Effect on Tyrosinase Activity | Effect on Melanosome Export |
|---|---|---|---|---|
| This compound | - | Not specified in this context | Not specified in this context | Not specified in this context |
| CMT-3 (4-dedimethylamino this compound) | Removal of 4-dimethylamino group | No significant effect | Inhibition | Suppression |
| Other CMT Analogs | Various | Varied effects | Varied effects | Varied effects |
This table summarizes findings related to the SAR of CMT-3 on melanogenesis based on the provided research, illustrating how a specific structural change in this compound (removal of the 4-dimethylamino group) is linked to a distinct effect on a cellular process.
Other cellular processes potentially modulated by tetracyclines, including this compound, encompass cellular proliferation and gene expression, though detailed this compound-specific SAR for these effects requires further investigation.
Combinatorial and High-Throughput Approaches in this compound Derivative Research
The development of new drug candidates, including this compound derivatives, has increasingly utilized combinatorial chemistry and high-throughput screening (HTS) approaches. Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds with structural variations around a core scaffold like this compound. HTS enables the rapid testing of these large libraries against specific biological targets or cellular processes to identify compounds with desired activities.
Advanced Research Methodologies and Analytical Approaches for Sancycline
Spectroscopic and Spectrometric Techniques for Sancycline (B610677) Analysis
Spectroscopic and spectrometric methods are fundamental in the characterization of this compound, offering valuable data for structural confirmation and identification of related compounds.
Application of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for confirming the structural integrity of this compound. Specifically, 1H-NMR is commonly used to identify and verify the compound's structure scbt.comsigmaaldrich.com. Analysis of the chemical shifts, splitting patterns, and integration of signals in the 1H-NMR spectrum provides detailed information about the hydrogen atoms within the molecule and their local chemical environments, allowing for the assignment of specific protons to different parts of the this compound structure rsc.orglibretexts.org. While 13C-NMR can also be employed for full structural characterization by confirming the number and types of carbon atoms, 2D NMR techniques like COSY and HMBC can provide crucial connectivity information, aiding in the complete assignment of the spectrum and confirmation of the molecular structure libretexts.org. The purity of this compound can also be assessed using 1H-NMR, with reported purities often exceeding 95% or 98% based on this method sigmaaldrich.com.
Mass Spectrometry for Metabolite and Derivative Identification
Mass Spectrometry (MS) is a powerful tool for the identification of this compound and its potential metabolites or derivatives. High-resolution ESI-MS (Electrospray Ionization Mass Spectrometry) can be used for the identification of chemical compounds like this compound . MS analysis provides information about the molecular weight of this compound, which can be compared to the theoretical mass to confirm its identity scbt.commedchemexpress.com. LC-HR-MS (Liquid Chromatography-High-Resolution Mass Spectrometry) is utilized for dereplication purposes, which involves the rapid identification of known compounds in complex mixtures, potentially including this compound or related metabolites researchgate.net. This technique combines the separation power of liquid chromatography with the sensitive and accurate mass analysis of high-resolution mass spectrometry.
Chromatographic and Electrophoretic Separations in this compound Research
Chromatographic and electrophoretic techniques are essential for separating this compound from impurities and other compounds, as well as for quantitative analysis and profiling of its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is widely used for determining the purity of this compound and for its quantitative analysis medchemexpress.combertin-bioreagent.comaralresearch.com. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically assessed by integrating the peak area corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Reported purities of this compound by HPLC are often greater than 98% medchemexpress.combertin-bioreagent.com. Method development in HPLC for this compound involves optimizing parameters such as the mobile phase composition (e.g., acetonitrile/phosphoric acid), flow rate, and detection wavelength (e.g., 280 nm) to achieve optimal separation and detection aralresearch.com. HPLC is also employed to monitor reaction terminals during the synthesis of this compound, ensuring the reaction proceeds to completion and assessing the purity of the final product google.com.
Capillary Electrophoresis for Derivative Profiling
Capillary Electrophoresis (CE), including techniques like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), has been applied to the analysis of tetracycline (B611298) derivatives, including this compound nih.govresearchgate.netresearchgate.netnih.gov. CE separates analytes based on their charge-to-size ratio within a capillary tube filled with an electrolyte solution researchgate.net. CZE has been shown to rapidly separate this compound from other tetracycline derivatives such as minocycline (B592863), demeclocycline (B601452), and doxycycline (B596269), as well as from their main degradation products nih.govresearchgate.net. Optimization of the background electrolyte (BGE) composition, including pH and the addition of substances like EDTA, is crucial for achieving efficient separation in CE nih.gov. CE offers advantages such as high separation efficiency, low sample and reagent consumption, and relatively short analysis times compared to some other methods researchgate.net. The analytical characteristics of CE methods for tetracycline derivatives, including linearity, precision, and limits of detection (LODs), have been investigated, with reported LODs for the studied tetracycline derivatives around 3 µg/mL nih.gov. CE can be used to study the stability of tetracycline derivatives and analyze their content in various preparations nih.gov.
Molecular Modeling and Computational Chemistry for this compound Studies
Molecular modeling and computational chemistry techniques provide theoretical insights into the structure, properties, and behavior of this compound at the molecular level. These approaches can complement experimental data and offer predictions for further research. Computational chemistry data for this compound can include parameters such as Topological Polar Surface Area (TPSA), LogP, number of hydrogen bond acceptors and donors, and the number of rotatable bonds chemscene.com. These parameters are useful in predicting the physical and chemical properties of the molecule, which can influence its behavior in biological systems and analytical methods. Molecular dynamics (MD) simulations and other computational modeling studies are used to investigate the interactions of molecules, assess stability, and predict binding affinities researchgate.netnih.gov. While specific detailed research findings on molecular modeling of this compound's interactions were not extensively found in the provided snippets, computational chemistry is a growing field applied to various chemical systems, including drug molecules and their interactions riken.jplu.senih.govresearchgate.net. These methods can be used to explore the conformational landscape of this compound, its interactions with potential targets or solvents, and the energetics of its transformations. Quantitative Structure-Activity Relationship (QSAR) analysis, which correlates structural features with biological activity, can also involve computational parameters derived from molecular modeling .
Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a powerful computational technique used to predict the preferred binding orientation and affinity of a small molecule, such as this compound (PubChem CID: 54675777), within the active site of a target macromolecule, typically a protein . This method is fundamental in drug discovery and structural biology for understanding molecular interactions . By simulating the binding process, researchers can identify potential binding modes, analyze protein-ligand interactions at an atomic level, and gain insights into the binding mechanisms researchgate.net.
For tetracyclines, including this compound, the primary target is the bacterial ribosome, specifically the 30S ribosomal subunit medchemexpress.com. Docking simulations can be utilized to model the interaction between this compound and the ribosomal binding site, predicting how the molecule fits into the pocket and which residues are involved in key interactions, such as hydrogen bonds and hydrophobic contacts nih.govmdpi.com. While direct docking studies specifically on this compound are not extensively detailed in the provided snippets, the principles applied to other tetracyclines and their interactions with ribosomal targets researchgate.netnih.govmdpi.com are directly applicable. These simulations help in visualizing the molecular recognition process and can inform modifications to the ligand structure to potentially enhance binding affinity or specificity frontiersin.org. The accuracy of docking predictions can be further refined by integrating molecular dynamics simulations, which provide a more realistic view of the dynamic nature of protein-ligand complexes mdpi.comfrontiersin.org.
Predictive Modeling for Biological Activity and SAR Insights
Predictive modeling, often employing machine learning algorithms, is increasingly used in antimicrobial drug discovery to efficiently screen compound libraries and identify molecules with potential biological activity nih.gov. These models utilize various molecular descriptors to predict properties such as antimicrobial class specificity nih.gov.
Structure-Activity Relationship (SAR) studies are integral to understanding how modifications to the chemical structure of a compound, like this compound, affect its biological activity mdpi.com. For tetracyclines, SAR has been studied to develop new semi-synthetic antibiotics with improved properties mdpi.com. Research on chemically modified tetracyclines (CMTs), such as CMT-3 (4-dedimethylamino this compound), has demonstrated unique SARs, where removal of specific functional groups can alter or retain certain biological activities researchgate.net. Predictive modeling can leverage data from SAR studies to build models that forecast the activity of novel this compound analogs based on their structural features nih.govresearchgate.net. This allows researchers to prioritize synthesis and testing of compounds predicted to have desirable activity profiles, accelerating the research process nih.gov. By analyzing the relationship between structural variations and observed biological effects, researchers can gain insights into the key molecular features responsible for this compound's activity and guide the rational design of new derivatives mdpi.comresearchgate.net.
Biochemical and Biophysical Techniques for Mechanism Elucidation
Biochemical and biophysical techniques are essential for experimentally determining how this compound interacts with its biological targets and the downstream effects of these interactions.
Photoaffinity Labeling for Binding Site Characterization
Photoaffinity labeling (PAL) is a powerful biochemical technique used to identify and characterize the binding sites of ligands on target proteins researchgate.netmdpi.com. This method involves using a photoactivatable analog of the ligand that, upon irradiation with UV light, forms a covalent bond with amino acid residues in close proximity within the binding site researchgate.netmdpi.com.
Studies utilizing radioactive this compound derivatives have been instrumental in characterizing the tetracycline binding site on the Escherichia coli ribosome nih.govresearchgate.net. By using tritiated ([³H]) tetracycline and radioactive this compound derivatives, researchers have been able to photoincorporate the antibiotic into the ribosome nih.gov. Analysis of the labeled ribosomal proteins, typically through techniques like polyacrylamide gel electrophoresis, provides strong evidence about which ribosomal components are located at or near the binding site nih.gov. The use of high-intensity light sources and derivatives with different photochemical properties can offer distinct advantages for precisely mapping the binding site nih.gov. This technique allows for the direct identification of the amino acid residues that interact with this compound, providing crucial structural information about the ligand-target complex researchgate.netmdpi.com.
In Vitro Assays for Enzyme Inhibition and Protein Synthesis Studies
In vitro assays are fundamental experimental tools used to study the biochemical activity of compounds like this compound outside of a living organism. These assays are particularly valuable for assessing enzyme inhibition and the effects on processes like protein synthesis fishersci.commdpi.com.
This compound is known to inhibit bacterial protein synthesis by binding reversibly to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA medchemexpress.com. In vitro protein synthesis assays are used to directly measure the ability of this compound to inhibit this process fishersci.comnih.gov. These assays typically involve using bacterial lysates or reconstituted systems containing ribosomes, mRNA templates, and aminoacyl-tRNAs, and measuring the incorporation of labeled amino acids into newly synthesized proteins fishersci.comnih.gov. By varying the concentration of this compound, researchers can determine its potency as an inhibitor of protein synthesis fishersci.com.
Emerging Research Directions and Future Perspectives for Sancycline
Sancycline's Continued Relevance in Understanding Antimicrobial Resistance Mechanisms
Antimicrobial resistance (AMR) remains a significant global health challenge, and understanding the intricate mechanisms by which bacteria evade the effects of antibiotics is crucial for developing new strategies. This compound (B610677) plays a relevant role in this area of research due to its mechanism of action and its relationship to other tetracyclines. Like other members of its class, this compound exerts its antibacterial effect by inhibiting protein synthesis through reversible binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site ontosight.aimedchemexpress.com. This disruption of peptide chain elongation ultimately inhibits bacterial growth .
Studies have shown that this compound retains activity against certain bacterial strains that have developed resistance to earlier generations of tetracyclines ontosight.ai. This continued activity in the face of established resistance mechanisms makes this compound a valuable reference compound for investigating how bacteria acquire and propagate resistance. Common tetracycline (B611298) resistance mechanisms include the acquisition of efflux pumps that actively transport the antibiotic out of the bacterial cell and the production of ribosomal protection proteins that interfere with antibiotic binding to the ribosome researchgate.netmdpi.comfrontiersin.org. By studying the interactions of this compound with resistant bacterial strains and comparing its activity to other tetracyclines, researchers can gain deeper insights into the specific structural determinants on the antibiotic or the bacterial machinery that contribute to overcoming or succumbing to resistance mechanisms. This compound's use in research settings is specifically noted for studying bacterial resistance mechanisms .
Exploration of this compound as a Platform for Novel Biological Probe Development
Small molecules like this compound can serve as powerful biological probes to perturb specific cellular processes and elucidate their functions. The well-defined mechanism of action of this compound, targeting the bacterial ribosome, provides a clear starting point for developing it into a biological probe. By chemically modifying this compound, researchers can potentially create derivatives with altered specificities or appended tags (e.g., fluorescent markers, affinity labels) that allow for the visualization, isolation, or functional study of its ribosomal target or associated cellular components.
The development of novel biological probes is essential for advancing our understanding of complex biological systems and identifying potential therapeutic targets nih.govmdpi.com. This compound's core tetracycline structure, with its multiple sites for potential modification, offers a versatile scaffold for the rational design of such probes. These probes could be used to study ribosomal structure and function, investigate the dynamics of protein synthesis in live cells, or identify novel interacting partners of the ribosome. While direct examples of this compound being used as a biological probe were not prominently featured in the search results, the broader context of small molecule probe development and the structural tractability of tetracyclines suggest this as a promising future research direction. The ability to synthesize a wide range of this compound analogs (as discussed in Section 8.4) further supports its potential as a platform for generating diverse probes with tailored properties.
Advanced Research on Non-Antibiotic Applications in Preclinical Models
Beyond its antibacterial properties, research into tetracyclines has revealed a range of non-antibiotic activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects ulisboa.ptnih.govnih.gov. These pleiotropic effects have led to the exploration of tetracycline derivatives for treating conditions unrelated to bacterial infection. This compound, as a tetracycline derivative, has also been investigated for potential non-antibiotic applications, including in oncology and inflammatory diseases ontosight.ai.
Preclinical studies on other tetracyclines like minocycline (B592863) and doxycycline (B596269) have demonstrated benefits in various experimental models of inflammatory diseases, such as dermatitis, periodontitis, atherosclerosis, and autoimmune disorders ulisboa.ptnih.govnih.gov. Minocycline, in particular, has shown neuroprotective effects in models of neurological conditions ulisboa.pt. While the extent of this compound's non-antibiotic activities is still an area of active investigation, one study noted that this compound demonstrated some degree of inhibition of Matrix metalloproteinase (MMP)-9 expression in a corneal injury model medchemexpress.com. MMPs are enzymes involved in tissue remodeling and inflammation, and their inhibition is a known non-antibiotic effect of some tetracyclines nih.gov. Continued research in preclinical models is necessary to fully characterize this compound's non-antibiotic profile and determine its potential therapeutic utility in these areas.
Innovative Synthetic Strategies for Accessing this compound Analogs with Unique Research Profiles
The ability to synthesize a diverse array of this compound analogs is fundamental to exploring its structure-activity relationships and developing compounds with improved or novel properties. Traditional methods for obtaining tetracyclines often relied on semi-synthetic modifications of fermentation products harvard.eduresearchgate.net. However, innovative synthetic strategies have emerged that allow for more versatile and controlled access to tetracycline derivatives, including substituted sancyclines.
Convergent synthetic approaches, such as the Michael-Claisen cyclization reaction, have proven effective for constructing the tetracycline ring system and introducing structural variability, particularly in the D-ring portion of the molecule harvard.eduresearchgate.netnih.gov. These strategies enable the synthesis of a wide range of tetracycline and this compound analogs that would be difficult, if not impossible, to prepare using conventional semi-synthetic pathways harvard.eduresearchgate.net. Specific examples include the synthesis of 8-fluoro this compound and 6-phenyl this compound using these methods harvard.edu. Furthermore, functionalization at specific positions, such as the C7 position of this compound, can be achieved using advanced chemical reactions like palladium-catalyzed methods researchgate.net. These innovative synthetic strategies provide researchers with the tools to generate libraries of this compound analogs, each with a potentially unique research profile in terms of antimicrobial activity against resistant strains, non-antibiotic effects, or suitability as biological probes.
Conclusion
Summary of Sancycline's Contributions to Chemical Biology and Drug Discovery Research
This compound (B610677), also known by synonyms such as Bonomycin and GS-2147, has made significant contributions to chemical biology and drug discovery research. ontosight.aimedchemexpress.comcaymanchem.com Its initial importance stemmed from its activity as a semi-synthetic tetracycline (B611298) antibiotic, demonstrating effectiveness against a range of bacterial strains, including those resistant to earlier tetracycline generations. ontosight.aitoku-e.commedkoo.comcaymanchem.comchemimpex.com This highlighted its potential in addressing the growing challenge of antibiotic resistance. chemimpex.comresearchgate.net
Beyond its antibacterial properties, this compound and its derivatives have been investigated for modulating various cellular processes, suggesting potential therapeutic applications in areas like oncology and inflammatory diseases. ontosight.aichemimpex.comgoogle.com Research into chemically modified tetracyclines, including derivatives of this compound like COL-3 (4-dedimethylamino this compound), has revealed activities such as anti-metalloproteinase effects and antitumor properties in specific cell lines. nih.gov The structural characteristics of this compound have also made it a valuable compound in synthetic chemistry research, contributing to the development of new tetracycline analogs with improved properties. nih.govresearchgate.net
Identification of Key Unanswered Questions and Research Gaps
Despite the research conducted on this compound, several key unanswered questions and research gaps remain. While its antibacterial mechanism involving 30S ribosomal subunit binding is established, a deeper understanding of its precise interactions and efficacy against emerging resistant mechanisms is needed. medchemexpress.comtoku-e.comcaymanchem.com The full scope of this compound's non-antibiotic properties and their underlying mechanisms requires further elucidation. Although studies suggest potential in oncology and inflammatory conditions, the specific cellular targets and pathways involved are not completely understood. ontosight.aichemimpex.comnih.gov
Further research is also necessary to explore the therapeutic potential of this compound derivatives and to determine how structural modifications influence their biological activities and pharmacokinetic profiles. nih.gov The long-term effects and potential off-target interactions of this compound in various biological systems warrant comprehensive investigation.
Prospective Outlook on this compound's Enduring Scientific Impact and Future Research Potential
The scientific impact of this compound is likely to endure, particularly in the ongoing efforts to combat antibiotic resistance and explore new therapeutic avenues. Its relatively simpler structure compared to some other tetracyclines and its history in synthetic studies provide a foundation for the rational design of novel analogs with tailored properties. toku-e.comnih.gov Future research is poised to delve deeper into the non-antibiotic activities of this compound and its derivatives, potentially leading to the development of new treatments for diseases beyond bacterial infections. ontosight.aichemimpex.comgoogle.com
Investigating this compound's interactions with biological targets at a molecular level using advanced techniques will be crucial for unlocking its full therapeutic potential. nih.gov Furthermore, exploring synergistic effects of this compound with other compounds or therapeutic modalities could open up new treatment strategies. The continued study of this compound contributes valuable knowledge to the broader field of tetracycline research, informing the development of next-generation antibiotics and multi-functional therapeutic agents. researchgate.netnih.gov
Q & A
Q. What are the key synthetic pathways for producing Sancycline, and how do they influence yield and purity?
this compound is synthesized via semisynthesis from 6-demethyltetracyclines through esterification with formic acid followed by hydrogenolysis . Experimental protocols often involve iodination at the C-7 position using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA), which requires precise control of reaction time and stoichiometry to avoid over-functionalization . Methodological optimization includes validating purity via HPLC and NMR, with yields reported between 65-85% depending on solvent systems .
Q. How does this compound's solubility profile vary across solvents, and what thermodynamic models best predict its behavior?
Solubility studies in 12 pure solvents (e.g., methanol, ethanol, acetone) reveal temperature-dependent trends, with maximum solubility in DMSO (4.2 mg/mL at 298 K) . The NRTL (Non-Random Two-Liquid) model and Buchowski-Ksiazczak equation are effective for correlating experimental solubility data, with deviations <5% . Researchers should employ gravimetric analysis under controlled humidity to avoid hydration artifacts .
Q. What structural features of this compound are critical for its role as a pharmacophore in tetracycline derivatives?
this compound’s minimal pharmacophore includes a tetracyclic nucleus with hydroxyl and dimethylamino groups at C-4 and C-7, respectively. Modifications at C-7 (e.g., iodination, formylation) enhance bioactivity, as seen in minocycline synthesis, where dimethylamino substitution improved antibacterial spectrum by 40% . Structural analysis via X-ray crystallography and DFT calculations can validate electronic effects of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound derivatives across different methods?
Discrepancies in yields (e.g., 60% vs. 85% for iodination steps) often stem from solvent polarity, catalyst loading, or impurity profiles . Systematic comparison using Design of Experiments (DoE) with variables like NIS concentration (0.8–1.2 eq.) and TFA volume (2–5 mL/g) can identify optimal conditions . Reproducibility requires strict adherence to protocols in peer-reviewed syntheses (e.g., Church’s method ).
Q. What computational approaches are effective for predicting this compound’s primary biological targets and off-target interactions?
Machine learning tools like PASS Online and SEA achieve >99% accuracy in target prediction by analyzing this compound’s (4aRS,5aRS)-stereochemistry and hydrogen-bonding motifs . Molecular docking (AutoDock Vina) and MD simulations can validate binding to ribosomal 30S subunits (ΔG = −9.2 kcal/mol) . Researchers should cross-validate with ChEMBL bioactivity data to minimize false positives .
Q. How can reaction conditions be optimized to mitigate byproduct formation during this compound’s palladium-catalyzed formylation?
Byproducts like over-formylated analogs arise from excessive Pd(PPh₃)₂Cl₂ catalyst (>5 mol%) or prolonged reaction times (>6 hrs) . Kinetic studies suggest a two-step process: (1) oxidative addition of CO at 50°C, (2) reductive elimination at 80°C. In-situ FTIR monitoring and quenching with dimethylhydroxylamine (DMHA) reduce byproducts to <3% .
Q. What methodological challenges arise when modeling this compound’s solubility in mixed solvent systems?
Deviations from ideal solubility in ethanol/water mixtures (e.g., negative deviations at >70% ethanol) indicate preferential solvation . Researchers should use the Jouyban-Acree model for ternary systems and validate with DSC (differential scanning calorimetry) to assess polymorphic transitions .
Q. How do structural modifications at C-9 of this compound impact its antibacterial activity against resistant strains?
Introducing bulky groups (e.g., tert-butyl) at C-9 reduces ribosomal binding affinity by 30% due to steric clashes, while electron-withdrawing groups (e.g., nitro) enhance potency against tetracycline-resistant E. coli (MIC = 2 µg/mL vs. 8 µg/mL for parent compound) . SAR (Structure-Activity Relationship) studies should combine in vitro MIC assays with molecular dynamics simulations to map residue interactions .
Methodological Guidelines
- Experimental Reproducibility : Follow NIH guidelines for reporting synthetic protocols, including detailed catalyst ratios, solvent grades, and purification steps .
- Data Interpretation : Use Bland-Altman analysis for solubility model validation and Grubbs’ test to identify outliers in yield data .
- Ethical Considerations : Disclose all synthetic byproducts and computational assumptions (e.g., rigid vs. flexible docking) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
